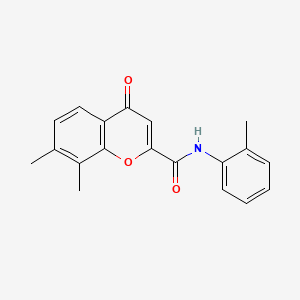

7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

7,8-Dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide (CAS: 874146-53-9, C₁₉H₁₇NO₃, molecular weight: 307.34 g/mol) is a chromene-derived carboxamide featuring a 4-oxo-4H-chromene core substituted with methyl groups at positions 7 and 6. The carboxamide group is attached to a 2-methylphenyl (ortho-methylphenyl) moiety.

Key physicochemical properties include:

- logP: ~4.42 (indicative of moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors .

- Polar Surface Area (PSA): 44.83 Ų, suggesting moderate permeability .

- Water Solubility (LogSw): -4.42, classifying it as poorly water-soluble .

The compound has been included in drug discovery libraries targeting cancer, immune system disorders, and metabolic diseases, reflecting its therapeutic versatility .

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

7,8-dimethyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-11-8-9-14-16(21)10-17(23-18(14)13(11)3)19(22)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,22) |

InChI Key |

HEXVAHMOWUXAEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethyl-4H-chromen-4-one with 2-methylphenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research often focuses on its interaction with biological targets.

Medicine

In medicine, derivatives of chromenes are explored for their potential therapeutic effects. This compound may be investigated for its efficacy in treating specific diseases or conditions.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, or other materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Chromene Carboxamide Derivatives

Structural Analogs and Substituent Effects

Chromene carboxamides exhibit significant structural diversity, primarily through modifications to:

- Chromene Core : Methylation patterns at positions 6, 7, or 8.

- Aryl Substituents : Variations in the phenyl ring’s substitution (e.g., methyl, trifluoromethyl, sulfonyl groups).

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Findings from Comparative Analysis

Positional Isomerism (Ortho vs. Para Substitution)

The target compound’s 2-methylphenyl substituent (ortho position) contrasts with its 4-methylphenyl analog (para position, D103-0672). The para isomer exhibits higher logP (4.59 vs. 4.42), likely due to reduced steric hindrance enhancing hydrophobic interactions. However, the ortho-methyl group may improve target selectivity by restricting rotational freedom, a critical factor in receptor binding .

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl Substituent () : The 2-trifluoromethylphenyl analog shows increased logP (4.87) due to the hydrophobic CF₃ group. The electron-withdrawing nature of CF₃ may enhance metabolic stability but reduce solubility .

Sulfonylpiperidine Modification ()

The addition of a sulfonylpiperidine group drastically reduces logP (2.98) and increases PSA due to the polar sulfonyl moiety. This modification improves water solubility, making it suitable for kinase inhibition studies where polar interactions dominate .

Hydrogen Bonding and Crystal Packing

Chromene carboxamides often form hydrogen-bonded networks via their amide and carbonyl groups. The target compound’s 1 donor (amide NH) and 5 acceptors facilitate interactions with biological targets like enzymes or DNA. Comparative studies with analogs (e.g., the trifluoromethyl derivative with 6 acceptors) suggest that increased acceptor count may enhance binding affinity but complicate pharmacokinetics .

Biological Activity

7,8-Dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

IUPAC Name: N-(2-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Solubility: Approximately 3 µg/mL at pH 7.4

This compound belongs to the class of chromene derivatives, which are known for their varied biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The biological activity of 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: It potentially interacts with specific receptors that modulate cellular signaling pathways.

- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Anticancer Activity

Research indicates that chromene derivatives exhibit promising anticancer properties. For instance, studies have shown that 7,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can induce apoptosis in various cancer cell lines. The compound was tested against different cancer types with the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. It was evaluated using lipopolysaccharide (LPS)-induced inflammation models:

These results suggest that the compound significantly reduces inflammatory markers such as TNF-alpha and IL-6.

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays:

| Assay | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 18.0 |

The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

-

Study on Anticancer Effects:

A recent study published in ACS Omega demonstrated that the compound effectively inhibited the growth of breast and lung cancer cell lines, with a notable mechanism involving ROS generation leading to apoptosis . -

Anti-inflammatory Research:

In a study focusing on inflammatory responses, the compound showed a significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages . This positions it as a potential candidate for treating inflammatory diseases. -

Antioxidant Properties:

Another study highlighted its effectiveness in scavenging free radicals, suggesting its utility in formulations aimed at reducing oxidative damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.